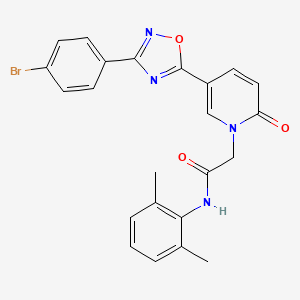
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O3 and its molecular weight is 479.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is a novel derivative of oxadiazole and pyridine, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H19BrN4O3, with a molecular weight of approximately 426.29 g/mol. The structure contains a bromophenyl group, an oxadiazole moiety, and a pyridine derivative that contribute to its biological activity.
Research indicates that compounds containing the oxadiazole ring often exhibit diverse biological activities due to their ability to interact with various biological targets. The 1,2,4-oxadiazole derivatives are known to modulate several pathways involved in cancer progression and microbial resistance.
-
Anticancer Activity :
- A study demonstrated that oxadiazole derivatives can act as PPAR-α (Peroxisome Proliferator-Activated Receptor Alpha) agonists, which are implicated in cancer cell proliferation regulation. The compound's structure suggests it may similarly engage PPAR pathways, leading to reduced tumor growth in specific cell lines .
- In vitro assays have shown that related oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines such as A-498 and DU 145. For instance, one derivative displayed an EC50 value of 0.23–0.83 μM against PPAR-α .
-
Antimicrobial Activity :
- The presence of the oxadiazole ring has also been linked to antimicrobial properties. Studies have indicated that compounds with similar structures demonstrate significant activity against gram-positive bacteria . The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Research Findings
Recent studies have provided insights into the biological activity of similar compounds:
| Compound Name | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | PPAR-α Agonist | 0.23–0.83 | |
| Compound B | Cytotoxicity in HUH7 (liver carcinoma) | 10.1 | |
| Compound C | Antimicrobial against Bacillus species | IC50 < 20 |
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various oxadiazole derivatives for anticancer properties using the sulforhodamine B assay, the compound exhibited promising cytotoxicity against liver carcinoma cells (HUH7), with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of related oxadiazole derivatives revealed strong activity against Bacillus cereus and other gram-positive bacteria, suggesting potential for development as new antimicrobial agents .
特性
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O3/c1-14-4-3-5-15(2)21(14)25-19(29)13-28-12-17(8-11-20(28)30)23-26-22(27-31-23)16-6-9-18(24)10-7-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRWMZFFPGYCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














